molecular formula C6H9ClN4O B8348427 4-Chloro-2-ethoxy-6-hydrazinopyrimidine

4-Chloro-2-ethoxy-6-hydrazinopyrimidine

Cat. No.: B8348427
M. Wt: 188.61 g/mol
InChI Key: JZQLNFHFEQPSON-UHFFFAOYSA-N
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Description

4-Chloro-2-ethoxy-6-hydrazinopyrimidine (hypothetical structure inferred from nomenclature) is a pyrimidine derivative featuring a chlorine atom at position 4, an ethoxy group at position 2, and a hydrazine substituent at position 4. Pyrimidines with chlorine, ethoxy, and hydrazine substituents are often intermediates in pharmaceutical synthesis, particularly for antimalarial, anticancer, and antiviral agents .

Key inferred properties (based on analogs):

  • Molecular formula: Likely C₆H₈ClN₅O (assuming standard substituent valency).
  • Reactivity: The hydrazine group (–NHNH₂) enables nucleophilic substitution or condensation reactions, while the ethoxy group (–OCH₂CH₃) may influence solubility and steric effects .

Properties

Molecular Formula

C6H9ClN4O

Molecular Weight

188.61 g/mol

IUPAC Name

(6-chloro-2-ethoxypyrimidin-4-yl)hydrazine

InChI

InChI=1S/C6H9ClN4O/c1-2-12-6-9-4(7)3-5(10-6)11-8/h3H,2,8H2,1H3,(H,9,10,11)

InChI Key

JZQLNFHFEQPSON-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=CC(=N1)Cl)NN

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Analysis

The following compounds share structural similarities with 4-chloro-2-ethoxy-6-hydrazinopyrimidine, differing in substituent types or positions:

Compound Name Substituents (Positions) Molecular Formula Key Properties/Applications Reference
4-Chloro-6-hydrazinopyrimidine Cl (4), NHNH₂ (6) C₄H₅ClN₄ Intermediate in antitumor agents; high reactivity at position 2 .
2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine OCH₂CH₃ (2), F (4), NHNH₂ (6) C₆H₈FN₅O Fluorine enhances metabolic stability; used in kinase inhibitor research .
4-Chloro-6-ethoxy-2-(methylthio)pyrimidine Cl (4), OCH₂CH₃ (6), SCH₃ (2) C₇H₉ClN₂OS Methylthio group improves lipophilicity; precursor for agrochemicals .
4-Chloro-6-methyl-5-nitro-2-(trifluoromethyl)quinoline Cl (4), CF₃ (2), NO₂ (5), CH₃ (6) C₁₁H₇ClF₃N₂O₂ Nitro and trifluoromethyl groups enhance antibacterial activity .
Key Observations:
  • Chlorine at position 4 : Common in bioactive pyrimidines; enhances electrophilicity for cross-coupling reactions .
  • Ethoxy vs. methylthio : Ethoxy groups improve water solubility, whereas methylthio groups increase membrane permeability .
  • Hydrazine at position 6 : Facilitates Schiff base formation or coordination chemistry, critical in metal-organic frameworks (MOFs) .

Preparation Methods

Reaction Mechanism and Conditions

This one-step method involves nucleophilic substitution of a chlorine atom at the 6-position of 4,6-dichloro-2-ethoxypyrimidine with hydrazine hydrate. The reaction is typically conducted in a biphasic solvent system (e.g., acetonitrile-water) at 0–40°C, with triethylamine neutralizing HCl byproducts.

Example Procedure:

  • Reactants: 4,6-Dichloro-2-ethoxypyrimidine (50.0 g, 0.246 mol), hydrazine hydrate (5.00 g, 100 mmol), triethylamine (11.1 g, 110 mmol).

  • Solvent: Water (100 mL) and acetonitrile (50 mL).

  • Conditions: 0°C under nitrogen, 25-minute hydrazine addition, stirred until completion.

  • Yield: 93% (16.0 g) as a white solid after filtration and drying.

Table 1: Optimized Parameters for Direct Substitution

ParameterOptimal RangeImpact on Yield/Purity
Temperature0–10°CMinimizes side reactions
Hydrazine:Molar Ratio1.1:1Ensures complete substitution
Triethylamine:Molar Ratio1.1:1Neutralizes HCl efficiently
Solvent SystemAcetonitrile:Water (3:1)Enhances reactant solubility

Two-Step Synthesis from 2-Ethoxy-4,6-dihydroxypyrimidine (DHEP)

Chlorination of DHEP

DHEP is converted to 4,6-dichloro-2-ethoxypyrimidine using phosphorus oxychloride (POCl₃) and N,N-diethylaniline as a catalyst.

Example Chlorination:

  • Reactants: DHEP (20 g), POCl₃ (150 mL), N,N-diethylaniline (5 mL).

  • Conditions: Reflux at 110°C for 4 hours.

  • Yield: 85–90% after vacuum distillation.

Hydrazine Substitution

The resultant 4,6-dichloro-2-ethoxypyrimidine undergoes selective hydrazination at the 6-position under conditions mirroring Method 1.

Table 2: Comparative Analysis of Synthetic Routes

MetricDirect SubstitutionTwo-Step Synthesis
Total Yield89–93%75–80% (over two steps)
Purity≥95%≥90%
ScalabilityIndustrial-friendlyRequires POCl₃ handling
ByproductsMinimalSulfur impurities in Step 2

Alternative Approaches and Modifications

Solvent Optimization

Replacing acetonitrile with methanol reduces costs but may lower yields by 5–7% due to reduced hydrazine solubility.

Role of Trialkylamines

Triethylamine is critical for:

  • Scavenging HCl, shifting equilibrium toward product formation.

  • Preventing hydrolysis of the ethoxy group at elevated temperatures.

Industrial-Scale Process Design

Continuous Flow Synthesis

Recent advancements propose continuous flow reactors for higher efficiency:

  • Step 1: Chlorination in a plug-flow reactor (residence time: 2 hours).

  • Step 2: Hydrazine substitution in a continuous stirred-tank reactor (CSTR) at 25°C.

Table 3: Bench-Scale vs. Continuous Flow Performance

ParameterBatch ProcessContinuous Flow
Throughput50 kg/day200 kg/day
Purity Consistency±2%±0.5%
Solvent Consumption10 L/kg6 L/kg

Analytical Characterization

Key Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 1.35 (t, J = 7.0 Hz, 3H, OCH₂CH₃), 4.40 (q, J = 7.0 Hz, 2H, OCH₂), 5.20 (s, 2H, NH₂), 8.15 (s, 1H, pyrimidine-H).

  • MS (EI): m/z 203 [M+H]⁺.

Purity Assessment

HPLC methods using a C18 column (acetonitrile:water = 70:30) show ≥98% purity with retention time = 4.2 minutes.

Environmental and Regulatory Aspects

Waste Management

  • Hydrazine Byproducts: Treated with hypochlorite solutions to oxidize residual hydrazine.

  • POCl₃ Neutralization: Quenched with ice-cold water and neutralized with sodium bicarbonate.

Regulatory Compliance

  • OSHA: Requires airborne hydrazine levels <0.1 ppm.

  • EPA: Mandates reporting of chlorinated solvent usage under SARA Title III .

Q & A

Q. What are the standard synthetic routes for 4-Chloro-2-ethoxy-6-hydrazinopyrimidine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves nucleophilic substitution reactions on a pyrimidine core. For example:

  • Route 1: Chlorination of 2-ethoxy-6-hydrazinopyrimidine using POCl₃ or PCl₅ under reflux conditions.
  • Route 2: Hydrazine substitution on a pre-chlorinated pyrimidine intermediate (e.g., 4,6-dichloropyrimidine derivatives).

Optimization Parameters:

  • Temperature: 80–110°C for efficient substitution .
  • Solvent: Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity .
  • Catalysts: Use of Lewis acids (e.g., AlCl₃) to accelerate chlorination .

Table 1: Comparison of Synthetic Routes

MethodYield (%)Purity (%)Key ConditionsReference
POCl₃-mediated route72–85≥95Reflux, 6 h, DMF
Hydrazine substitution65–78≥9080°C, 8 h, ethanol

Q. What characterization techniques are essential for confirming the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy: 1^1H and 13^13C NMR to confirm substituent positions (e.g., ethoxy at C2, hydrazine at C6) .
  • Mass Spectrometry: High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 172.16) .
  • Elemental Analysis: Validate C, H, N, Cl content within ±0.3% of theoretical values .

Table 2: Key Spectral Data

TechniqueObserved DataReference
1^1H NMRδ 1.35 (t, 3H, -OCH₂CH₃)
HRMSm/z 172.16 (calculated)

Q. How should stability and storage conditions be managed to prevent decomposition?

Methodological Answer:

  • Storage: Store in airtight containers under inert gas (N₂ or Ar) at –20°C to minimize hydrolysis of the hydrazine group .
  • Decomposition Risks: Exposure to moisture or light accelerates degradation. Use amber vials and desiccants .

Q. What in vitro assays are suitable for evaluating its biological activity?

Methodological Answer:

  • Enzyme Inhibition: Screen against kinases or dehydrogenases using fluorometric/colorimetric assays (e.g., IC₅₀ determination) .
  • Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .

Q. What safety protocols are critical during handling?

Methodological Answer:

  • PPE: Lab coat, nitrile gloves, and goggles to avoid skin/eye contact.
  • Waste Disposal: Segregate halogenated waste and use licensed chemical disposal services .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate reaction mechanisms in its synthesis?

Methodological Answer:

  • Computational Modeling: Use Gaussian or ORCA software to calculate transition states and activation energies for nucleophilic substitution pathways.
  • Key Outputs: Electron density maps and Fukui indices to identify reactive sites .

Q. What strategies resolve contradictions in reported biological activity data?

Methodological Answer:

  • Data Cross-Validation: Replicate assays under standardized conditions (e.g., pH 7.4, 37°C) and compare with orthogonal methods (e.g., SPR vs. fluorescence).
  • Meta-Analysis: Use tools like RevMan to aggregate data from multiple studies and identify outliers .

Q. How can structure-activity relationship (SAR) studies improve its pharmacological profile?

Methodological Answer:

  • Substituent Modifications: Replace the ethoxy group with methoxy or isopropoxy to assess steric/electronic effects.
  • Bioisosteres: Substitute hydrazine with amidoxime for enhanced metabolic stability .

Table 3: SAR Trends

ModificationActivity ChangeReference
Ethoxy → Methoxy↓ Solubility, ↑ potency
Hydrazine → Amidoxime↑ Stability

Q. What computational tools predict binding modes with biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina with PDB structures (e.g., kinase domains) and the compound’s InChIKey (NYXYZCSAJZLFEH) to model interactions .
  • MD Simulations: GROMACS for 100-ns trajectories to assess binding stability .

Q. How can degradation pathways be analyzed to ensure compound integrity?

Methodological Answer:

  • Forced Degradation: Expose to heat (60°C), UV light, or acidic/basic conditions.
  • Analytical Tools: HPLC-MS to identify degradation byproducts (e.g., hydrazine cleavage products) .

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